molecular formula C7H2Cl2FN B020162 3,5-Dichloro-4-fluorobenzonitrile CAS No. 103879-31-8

3,5-Dichloro-4-fluorobenzonitrile

Cat. No. B020162
Key on ui cas rn: 103879-31-8
M. Wt: 190 g/mol
InChI Key: RIOPZMHLYZUNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04952719

Procedure details

Preparation of 3,5-dichloro-4-fluorobenzonitrile. During a 10-hour period a solution of 216 parts of 4-fluoro-3,5-dinitrobenzonitrile (prepared as in step (a), above) in 1500 parts of carbon tetrachloride, is vaporized by passing through a tubular nickel reactor maintained at about 350° C. and the vapors passed through a second nickel tubular reactor, maintained at about 350° C., and mixed therein with a stream of chlorine at a molar ratio of Cl2 :4-fluoro-3,5-dinitrobenzonitrile of about 6.0. The exiting vapors are collected, condensed and the condensate treated with MgSO4. The desired product, 3,5-dichloro-4-fluorobenzonitrile is isolated by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
216
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-fluoro-3,5-dinitrobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-fluoro-3,5-dinitrobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:11])[C:9]=1[F:10])[C:5]#[N:6].[F:12]C1C([N+]([O-])=O)=CC(C#N)=CC=1[N+]([O-])=O.ClCl.[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:12])[C:9]=1[F:10])[C:5]#[N:6].[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:11])[C:9]=1[F:10])[C:5]#[N:6] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1F)Cl
Step Two
Name
216
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-fluoro-3,5-dinitrobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
4-fluoro-3,5-dinitrobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
350 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by passing through a tubular nickel reactor
CUSTOM
Type
CUSTOM
Details
the vapors passed through a second nickel tubular reactor
TEMPERATURE
Type
TEMPERATURE
Details
maintained at about 350° C.
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
The exiting vapors are collected
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1F)F
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04952719

Procedure details

Preparation of 3,5-dichloro-4-fluorobenzonitrile. During a 10-hour period a solution of 216 parts of 4-fluoro-3,5-dinitrobenzonitrile (prepared as in step (a), above) in 1500 parts of carbon tetrachloride, is vaporized by passing through a tubular nickel reactor maintained at about 350° C. and the vapors passed through a second nickel tubular reactor, maintained at about 350° C., and mixed therein with a stream of chlorine at a molar ratio of Cl2 :4-fluoro-3,5-dinitrobenzonitrile of about 6.0. The exiting vapors are collected, condensed and the condensate treated with MgSO4. The desired product, 3,5-dichloro-4-fluorobenzonitrile is isolated by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
216
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-fluoro-3,5-dinitrobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-fluoro-3,5-dinitrobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:11])[C:9]=1[F:10])[C:5]#[N:6].[F:12]C1C([N+]([O-])=O)=CC(C#N)=CC=1[N+]([O-])=O.ClCl.[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:12])[C:9]=1[F:10])[C:5]#[N:6].[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:11])[C:9]=1[F:10])[C:5]#[N:6] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1F)Cl
Step Two
Name
216
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-fluoro-3,5-dinitrobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
4-fluoro-3,5-dinitrobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
350 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by passing through a tubular nickel reactor
CUSTOM
Type
CUSTOM
Details
the vapors passed through a second nickel tubular reactor
TEMPERATURE
Type
TEMPERATURE
Details
maintained at about 350° C.
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
The exiting vapors are collected
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1F)F
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.